N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide
Description
"N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide" is a sulfonamide derivative featuring a pyridine-3-sulfonamide moiety linked to a pyrazole ring substituted with a tetrahydrofuran-3-yl group. The compound shares a core scaffold with "N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" (CAS: 1797865-66-7, Fig. 1), which has a molecular formula of C₁₃H₁₅N₃O₃S and a molecular weight of 293.34 g/mol . The pyridine-3-sulfonamide variant replaces the benzene ring with a pyridine group, likely altering electronic properties and binding interactions due to the nitrogen atom in the aromatic ring.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-20(18,12-2-1-4-13-7-12)15-10-6-14-16(8-10)11-3-5-19-9-11/h1-2,4,6-8,11,15H,3,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOLFDZGVLGXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a unique combination of a tetrahydrofuran moiety, a pyrazole ring, and a pyridine sulfonamide group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Tetrahydrofuran Ring : Achieved through the reaction of diols with cerium ammonium nitrate.
- Synthesis of the Pyrazole Ring : Conducted via the reaction of hydrazines with 1,3-diketones under acidic conditions.
- Coupling Reaction : Involves nucleophilic substitution that links the tetrahydrofuran and pyrazole structures to yield the final product .
2.1 Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been studied for its inhibitory effects on various cancer cell lines, specifically targeting pathways involved in tumor growth and proliferation.
| Compound | Target | Activity |
|---|---|---|
| This compound | BRAF(V600E) | Inhibitory |
| Similar Pyrazole Derivatives | EGFR, Aurora-A Kinase | Antitumor |
Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial for targeted cancer therapies .
2.2 Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-alpha. This mechanism is particularly relevant in treating autoimmune diseases and inflammatory conditions.
2.3 Antibacterial Activity
Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes, leading to cell lysis .
3. Case Studies and Research Findings
Recent studies have evaluated the structure-activity relationships (SAR) of pyrazole derivatives, highlighting their potential as therapeutic agents:
- A study focused on modifying the sulfonamide group to enhance solubility and bioavailability in vivo.
- Another investigation explored the compound's efficacy against resistant bacterial strains, demonstrating promising results in vitro .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes and receptors, modulating their activity.
- Pathway Interference : Disruption of signaling pathways related to inflammation and tumor growth.
5.
This compound presents a promising avenue for drug development due to its diverse biological activities, particularly in oncology and inflammation. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide
The benzene-sulfonamide analog (Table 1 ) provides a critical structural comparison:
*Estimated based on substitution of benzene with pyridine.
In contrast, the benzene analog’s hydrophobicity may favor membrane penetration .
Heterocyclic Derivatives: 1,3,4-Thiadiazoles
1,3,4-Thiadiazole derivatives synthesized in exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans. While structurally distinct (thiadiazole vs. sulfonamide cores), these compounds highlight the pharmacological relevance of heterocyclic systems. Key differences include:
- Bioactivity : Thiadiazoles showed measurable antimicrobial effects, whereas the sulfonamide derivatives’ activity remains untested in the provided data .
- Synthetic Routes: Thiadiazoles were prepared via hydrazonoyl chloride reactions, contrasting with sulfonamides typically synthesized via sulfonylation of amines .
Broader Sulfonamide Class
Sulfonamides are known for diverse applications, including antimicrobial and enzyme inhibitory activities.
Data Table: Comparative Overview
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | KCO, DMF, RCHCl | 35–70% | |
| 2 | Silica gel (CHCl/MeOH) | >95% purity |
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- H/C NMR : Assign protons and carbons using DMSO-d as solvent. Key signals include pyrazole NH (~11.5 ppm) and sulfonamide SO groups (δ 125–130 ppm in C) .
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and confirm tetrahydrofuran-pyrazole conformation .
- Mass Spectrometry : ESI-MS (e.g., m/z 392.2 [M+H]) ensures molecular weight validation .
Advanced: How can researchers address discrepancies in reaction yields when varying sulfonamide coupling agents?
Methodological Answer:
Contradictions in yields often arise from steric hindrance or electronic effects of substituents. Strategies include:
- Optimizing Bases : Replace KCO with EtN in polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity .
- Temperature Control : Conduct reactions at 80°C for 48 hours to improve sluggish coupling .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates) and adjust protecting groups .
Advanced: What computational approaches predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with MET kinase’s ATP-binding pocket, focusing on sulfonamide H-bonding with Lys1110 and pyridine-π stacking .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the tetrahydrofuran ring in hydrophobic pockets .
- QSAR Models : Train models using pyrazole-sulfonamide derivatives’ IC data against kinases (R > 0.85) .
Advanced: How can regioselectivity challenges during pyrazole functionalization be mitigated?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., CF) at the pyrazole C-5 position to bias coupling to C-4 .
- Catalytic Systems : Use Pd(OAc)/Xantphos for Suzuki-Miyaura cross-coupling to ensure C-4 selectivity .
- Regioisomer Separation : Employ chiral HPLC (e.g., Chiralpak IA) to resolve isomers, as seen in THP-protected analogs .
Advanced: What in vitro assays are suitable for evaluating its antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial Testing : Follow CLSI guidelines using MIC assays against E. coli and C. albicans, comparing to 1,3,4-thiadiazole derivatives (MIC: 2–8 µg/mL) .
- Kinase Inhibition : Perform ADP-Glo™ assays for MET kinase IC determination, using merestinib (IC = 2 nM) as a reference .
- Cytotoxicity : Use MTT assays on NSCLC cell lines (e.g., NCI-H1703), with dose-response curves (EC < 1 µM indicating potency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
